molecular formula C22H22ClN3O5 B2431308 N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide CAS No. 899968-16-2

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2431308
CAS No.: 899968-16-2
M. Wt: 443.88
InChI Key: MMATUUYPGYQLLQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O5 and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide have demonstrated potential in cancer research. Specifically, novel 3,4,5-trimethoxyphenyl coumarin derivatives, which are structurally similar, have shown promising anticancer activity against human cancer cell lines, suggesting potential applications in cancer treatment and drug development (Shi et al., 2020).

Cytotoxic Activity

A compound closely related to this compound was synthesized, combining features of indibulin and combretastatin, known anti-mitotic agents. It exhibited good cytotoxicity against breast cancer cell lines, highlighting its potential utility in cancer research (Moghadam & Amini, 2018).

Chemical Synthesis and Pharmaceutical Applications

The chemical synthesis and potential pharmaceutical applications of pyridazinone derivatives, closely related to the compound , have been explored. These compounds have demonstrated potential for varied pharmaceutical applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities, indicating a broad spectrum of potential medical applications (Habernickel, 2002).

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies contribute to the understanding of the structure-activity relationships of these compounds and their potential as antibacterial agents (Desai et al., 2008).

Molecular Conformations and Assembly

Research on halogenated N,2-diarylacetamides, which share a similar chemical framework, has provided insights into molecular conformations and supramolecular assembly. This research can inform the development of compounds with specific molecular properties for various scientific applications (Nayak et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-13-5-6-15(11-16(13)23)24-20(27)12-26-21(28)8-7-17(25-26)14-9-18(29-2)22(31-4)19(10-14)30-3/h5-11H,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMATUUYPGYQLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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